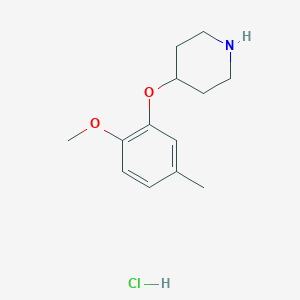
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety with a trifluoromethyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile involves the palladium-catalyzed cyanation of aryldiazonium tetrafluoroborate derivatives using 2-(piperidin-1-yl)acetonitrile as the cyano source . This reaction typically occurs under mild conditions and yields the desired nitrile-containing product in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes, optimized for large-scale synthesis. The use of palladium catalysts and controlled reaction environments ensures high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: Conversion of the nitrile group to primary amines.
Oxidation: Formation of carboxylic acids from the nitrile group.
科学的研究の応用
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: Used in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism by which 2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
- 2-(Piperidin-1-yl)-5-(trifluoromethyl)benzonitrile
Uniqueness
2-(Piperidin-1-yl)-6-(trifluoromethyl)benzonitrile is unique due to the position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its isomers. The specific placement of functional groups can alter the compound’s interaction with enzymes, receptors, and other biological targets, making it a valuable compound for targeted research and development.
特性
IUPAC Name |
2-piperidin-1-yl-6-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2/c14-13(15,16)11-5-4-6-12(10(11)9-17)18-7-2-1-3-8-18/h4-6H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMKQSLHYNFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














